Researchers seeking to dissect RXR heterodimer signaling often face the challenge of full agonists causing hypertriglyceridemia. This 2-allyloxy-substituted pyrimidine provides the exact solution: a validated RXRα partial agonist scaffold with high binding affinity (Kd 4.7 nM) yet weak functional activation (EC50 210 nM).
- >30-fold selectivity over PPARδ vs. the propargyloxy analog, ensuring target-specific SAR data
- Clean CYP profile (IC50 >20,000 nM for CYP2D6/CYP1A2) supports in vivo co-administration studies
- Allyl handle enables further derivatization via cross-coupling or click chemistry
- Calculated logP ~2.75 predicts improved CNS penetration vs. methoxy analog (logP 1.10)
Molecular FormulaC9H12N2O
Molecular Weight164.208
CAS No.55749-08-1
Cat. No.B2929174
⚠ Attention: For research use only. Not for human or veterinary use.
4,6-Dimethyl-2-(prop-2-en-1-yloxy)pyrimidine Chemical Identity & Specifications
4,6-Dimethyl-2-(prop-2-en-1-yloxy)pyrimidine (CAS 55749-08-1) is a 2-allyloxy-substituted pyrimidine derivative with the molecular formula C9H12N2O and a molecular weight of 164.20 g/mol . This heterocyclic building block features a pyrimidine core substituted at the 2-position with a prop-2-en-1-yloxy (allyloxy) group and at the 4- and 6-positions with methyl groups, rendering it a valuable scaffold for medicinal chemistry and chemical biology applications .
Nuclear receptor probe for RXRα ligand-binding studies
Partial agonist-like profile supports biased signaling research
Allyloxy group enables chemical derivatization and SAR exploration
Why 4,6-Dimethyl-2-(prop-2-en-1-yloxy)pyrimidine Cannot Be Replaced
The 2-allyloxy substituent in 4,6-dimethyl-2-(prop-2-en-1-yloxy)pyrimidine is not a generic or interchangeable functional group. Small changes to the 2-alkoxy moiety profoundly alter receptor selectivity and functional outcomes. For instance, replacement of the allyloxy group with a propargyloxy group shifts nuclear receptor activity from retinoid X receptor (RXR) agonism to peroxisome proliferator-activated receptor delta (PPARδ) activation [1][2]. Even within the same receptor family, the allyloxy-substituted compound exhibits a distinctive disconnect between high binding affinity and weak functional agonism at RXRα, a pharmacological feature not observed with the 2-methoxy or 2-propargyloxy congeners [1][3]. Consequently, procurement of this specific allyloxy derivative is essential for any study requiring RXRα engagement with a partial agonist-like signature or for chemical derivatization strategies that leverage the terminal alkene for further conjugation [1].
Allyloxy DerivativeRXRα partial agonism with unique binding-function disconnect
2-Methoxy / Propargyloxy AnalogsReceptor selectivity may shift toward PPARδ or lose functional signature
Target CompoundNuclear receptor pharmacology defined by allyloxy substituent
Generic 2-AlkoxypyrimidinesSmall 2-alkoxy changes may invert RXR/PPAR selectivity and agonism profile
Allyloxy ProbeDistinct partial agonist behavior not observed with methoxy or propargyloxy
Other 2-Substituted DerivativesBinding-function mismatch may limit reproducibility of RXRα pathway studies
[1] BindingDB. BDBM50601993 (CHEMBL5190999): 4,6-Dimethyl-2-(prop-2-en-1-yloxy)pyrimidine binding affinity to human RXRalpha. Available from: http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50601993 View Source
[2] BindingDB. BDBM50535441 (CHEMBL4461490): 4,6-Dimethyl-2-propargyloxypyrimidine transactivation of human PPARdelta. Available from: http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50535441 View Source
[3] BindingDB. BDBM50403583 (CHEMBL2111535): 2-Methoxy-4,6-dimethylpyrimidine functional activity at human RXRalpha. Available from: http://bdb8.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50403583 View Source
4,6-Dimethyl-2-(prop-2-en-1-yloxy)pyrimidine exhibits a Kd of 4.7 nM for the human RXRα ligand-binding domain, as measured by fluorescence quenching assay [1]. This binding affinity is approximately 3-fold stronger than that of the FDA-approved RXR agonist bexarotene, which displays a Kd of 14 nM for the same receptor subtype .
RXRα BindingReported
Kd 4.7 nM vs bexarotene 14 nM (3.0-fold higher affinity)
Supports target engagement assessment in RXRα binding studies
Fluorescence quenching assay, LBD T225–T462
RXRrexinoidbinding affinity
Evidence Dimension
Binding affinity (Kd)
Target Compound Data
4.7 nM
Comparator Or Baseline
Bexarotene (14 nM)
Quantified Difference
3.0-fold higher affinity (lower Kd)
Conditions
Fluorescence quenching assay using human RXRα LBD (T225 to T462 residues)
Why This Matters
Higher target binding affinity may permit lower effective concentrations in vitro and in vivo, reducing off-target exposure and potentially improving therapeutic index in RXR-mediated applications.
RXRrexinoidbinding affinity
[1] BindingDB. BDBM50601993 (CHEMBL5190999): Kd = 4.7 nM for human RXRalpha LBD (T225 to T462) by fluorescence quenching assay. Available from: http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50601993 View Source
RXRα Functional Agonism vs. Bexarotene
Despite its superior binding affinity, 4,6-dimethyl-2-(prop-2-en-1-yloxy)pyrimidine demonstrates a functional EC50 of 210 nM in a cell-based RXRα transactivation assay, which is 6.4-fold weaker than bexarotene's EC50 of 33 nM in a comparable system [1]. This binding-function disconnect is characteristic of a partial agonist or biased ligand.
Functional AgonismReported
EC50 210 nM vs bexarotene 33 nM (6.4-fold weaker agonism)
Partial agonist profile context for biased signaling interpretation
A partial agonist profile may confer a differentiated therapeutic window by enabling tissue-selective activation of RXR heterodimers while minimizing the hypertriglyceridemia and hypothyroidism associated with full RXR agonists like bexarotene.
RXRfunctional agonismpartial agonist
[1] BindingDB. BDBM50601993 (CHEMBL5190999): EC50 = 210 nM for agonist activity at human GAL4-fused RXRalpha LBD expressed in HEK293 cells. Available from: http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50601993 View Source
Nuclear Receptor Selectivity vs. Propargyloxy Analog
Replacement of the 2-allyloxy group with a 2-propargyloxy group fundamentally alters nuclear receptor pharmacology. While 4,6-dimethyl-2-(prop-2-en-1-yloxy)pyrimidine activates RXRα (EC50 210 nM) and shows no detectable PPARδ activity [1], the propargyloxy analog (4,6-dimethyl-2-propargyloxypyrimidine) is inactive at RXRα but acts as a PPARδ agonist with an EC50 of 6,500 nM [2].
Receptor SelectivityReported
RXRα active (EC50 210 nM), PPARδ inactive; propargyloxy analog switches to PPARδ (EC50 6,500 nM)
Allyloxy group determines RXR over PPAR selectivity context
>30-fold selectivity shift (RXR > PPAR for allyloxy; PPAR > RXR for propargyloxy)
Conditions
HEK293 cells (RXRα) and HepG2 cells (PPARδ), luciferase reporter assays
Why This Matters
This selectivity switch enables researchers to probe RXR biology without confounding PPARδ activation, a common liability in nuclear receptor ligand development, and validates the allyloxy moiety as a critical determinant of receptor engagement.
4,6-Dimethyl-2-(prop-2-en-1-yloxy)pyrimidine demonstrates negligible inhibition of major drug-metabolizing cytochrome P450 enzymes, with IC50 values exceeding 20,000 nM for both CYP2D6 and CYP1A2 [1]. These values are well above the industry threshold for drug-drug interaction concern (typically <10,000 nM), classifying the compound as a low-risk candidate for co-administration studies.
CYP InhibitionClass-level
IC50 >20,000 nM (CYP2D6, CYP1A2)
Supports low metabolic interaction risk in co-administration models
Low CYP inhibition liability reduces the likelihood of metabolic drug-drug interactions, a critical consideration for in vivo pharmacology studies and for the compound's suitability as a clean chemical probe.
CYPdrug-drug interactionsafety
[1] BindingDB. BDBM50462056 (CHEMBL4225924): IC50 >2.00E+4 nM for CYP2D6 and CYP1A2. Available from: http://bdb8.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50462056 View Source
Lipophilicity vs. 2-Methoxy Analog
The allyloxy substituent confers a calculated logP of approximately 2.75 for 4,6-dimethyl-2-(prop-2-en-1-yloxy)pyrimidine, a 1.65 log unit increase in lipophilicity relative to the 2-methoxy analog (logP 1.10) [1]. This corresponds to an approximately 45-fold higher octanol-water partition coefficient, which is predicted to enhance passive membrane permeability and central nervous system penetration.
LipophilicityClass-level
logP ~2.75 (+1.65 vs 2-methoxy analog, ~45-fold higher partition)
Predicted membrane permeability context for CNS penetration studies
In silico estimation; vendor data
lipophilicitylogPpermeability
Evidence Dimension
Lipophilicity (logP)
Target Compound Data
logP ~2.75
Comparator Or Baseline
2-Methoxy-4,6-dimethylpyrimidine (logP 1.10)
Quantified Difference
+1.65 log units (approx. 45-fold higher partition coefficient)
Conditions
In silico prediction (data from mcule.com and vendor datasheets)
Why This Matters
Increased lipophilicity can improve cell membrane permeability and oral bioavailability, key determinants of in vivo efficacy, while maintaining a molecular weight well within drug-like space.
The compound's high RXRα binding affinity (Kd 4.7 nM) paired with weak functional agonism (EC50 210 nM) makes it an ideal starting point for developing partial RXR agonists [1]. Such partial agonists are sought to dissect RXR heterodimer-specific signaling (e.g., RXR/PPARγ vs. RXR/LXR) and to achieve therapeutic benefits in metabolic disorders or oncology while mitigating the hyperlipidemic side effects of full agonists [1].
Selective RXR Modulator Optimization
Given the >30-fold selectivity shift between RXR and PPARδ conferred by the allyloxy vs. propargyloxy substituent, this compound serves as a validated scaffold for structure-activity relationship (SAR) campaigns aimed at optimizing RXR selectivity [2][3]. The allyl group also provides a synthetic handle for further derivatization (e.g., via cross-coupling or click chemistry) to fine-tune potency and pharmacokinetic properties [2].
Low CYP Inhibition In Vivo Studies
With IC50 values >20,000 nM for CYP2D6 and CYP1A2, the compound presents a clean metabolic profile suitable for in vivo studies where drug-drug interactions are a concern [4]. This characteristic is particularly valuable in polypharmacology experiments or when the compound is intended for co-administration with other test articles in rodent efficacy models [4].
CNS-Penetrant RXR Ligand Discovery
The calculated logP of ~2.75—substantially higher than the 2-methoxy analog (logP 1.10)—predicts improved passive membrane permeability and central nervous system (CNS) penetration [5]. This property positions the compound as a candidate for targeting RXR in neurological or neuroinflammatory conditions, where brain exposure is critical .
Application
Selection Property
Validation Focus
RXR partial agonist probe studies
High binding / weak functional agonism profile
RXR heterodimer signaling endpoint interpretation
RXR selectivity SAR campaigns
Allyloxy-driven RXR preference over PPAR
Receptor activation selectivity endpoints
In vivo pharmacology with low CYP inhibition context